molecular formula C10H15NO2S B15132422 (4-Methanesulfonyl-phenyl)-propyl-amine

(4-Methanesulfonyl-phenyl)-propyl-amine

Cat. No.: B15132422
M. Wt: 213.30 g/mol
InChI Key: LZUFFQOZDFKSQR-UHFFFAOYSA-N
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Description

(4-Methanesulfonyl-phenyl)-propyl-amine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonyl-phenyl)-propyl-amine typically involves multiple steps. One common method starts with the reaction of 4-methanesulfonyl-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propylamine under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonyl-phenyl)-propyl-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methanesulfonyl-phenyl)-propyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methanesulfonyl-phenyl)-propyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The methanesulfonyl group plays a crucial role in enhancing the compound’s affinity for its targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methanesulfonyl-phenyl)-ethyl-amine: Similar structure but with an ethylamine chain instead of propylamine.

    4-Methanesulfonyl-phenylacetic acid: Contains a carboxylic acid group instead of an amine.

    (4-Methanesulfonyl-phenyl)-morpholine: Features a morpholine ring attached to the phenyl group

Uniqueness

(4-Methanesulfonyl-phenyl)-propyl-amine is unique due to its specific combination of a methanesulfonyl group and a propylamine chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

4-methylsulfonyl-N-propylaniline

InChI

InChI=1S/C10H15NO2S/c1-3-8-11-9-4-6-10(7-5-9)14(2,12)13/h4-7,11H,3,8H2,1-2H3

InChI Key

LZUFFQOZDFKSQR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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